molecular formula C14H18O2 B8492608 2-Isopropyl-5-indanacetic acid CAS No. 57144-75-9

2-Isopropyl-5-indanacetic acid

Cat. No.: B8492608
CAS No.: 57144-75-9
M. Wt: 218.29 g/mol
InChI Key: MRASYQFTHLLRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

57144-75-9

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)acetic acid

InChI

InChI=1S/C14H18O2/c1-9(2)12-7-11-4-3-10(6-14(15)16)5-13(11)8-12/h3-5,9,12H,6-8H2,1-2H3,(H,15,16)

InChI Key

MRASYQFTHLLRCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=C(C1)C=C(C=C2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis of the provided sources:

: 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid

  • Structure : Pyrimidine core with isopropyl and methoxymethyl substituents.
  • Application : Likely used as a pharmaceutical intermediate (e.g., antiviral or kinase inhibitor synthesis) .
  • Contrast : Lacks the indane and acetic acid moieties critical to the target compound.

: Imazapic (2-(4-Isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methylnicotinic acid)

  • Structure: Imidazolinone and nicotinic acid groups.
  • Application : Herbicide, unrelated to indanacetic acid derivatives .
  • Contrast : Functional groups and biological targets differ entirely.

: Isopropyl 2-aminoacetate hydrochloride

  • Structure: Simple amino ester with an isopropyl group.
  • Application : Intermediate in peptide synthesis or drug delivery systems .
  • Contrast: No indane ring or acetic acid functionality.

Key Limitations in the Evidence

  • Structural Relevance: None of the compounds in the evidence share the indanacetic acid scaffold.
  • Data Gaps: No synthesis routes, pharmacological data, or comparative studies involving 2-Isopropyl-5-indanacetic acid are available.

Recommendations for Further Research

To construct a meaningful comparison, consult authoritative databases (e.g., SciFinder, Reaxys) or primary literature focusing on:

  • Structural analogs : e.g., 2-Benzyl-5-indanacetic acid or other NSAID-related indanacetic derivatives.
  • Pharmacokinetic Data : LogP, solubility, and metabolic stability.
  • Biological Activity : COX-1/COX-2 inhibition, toxicity profiles, or clinical trial results.

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